molecular formula C30H50O5 B8085373 Eldecalcitol-d6

Eldecalcitol-d6

Cat. No.: B8085373
M. Wt: 496.8 g/mol
InChI Key: FZEXGDDBXLBRTD-WEKSAGPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eldecalcitol-d6 is a deuterium-labeled analog of eldecalcitol, which is an active form of vitamin D. Eldecalcitol is primarily used in the treatment of osteoporosis due to its potent anti-resorptive properties. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eldecalcitol is synthesized through a multi-step process starting from lithocholic acid. The key intermediate, 1,2α-epoxide, is prepared from 25-hydroxycholesterol. This intermediate is then used to introduce the hydroxypropoxy substituent at the 2β-position .

Industrial Production Methods: The industrial production of eldecalcitol involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and the use of specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: Eldecalcitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of eldecalcitol, which can have different biological activities .

Scientific Research Applications

Eldecalcitol-d6 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in biological systems. Some key applications include:

Mechanism of Action

Eldecalcitol exerts its effects by binding to the vitamin D receptor, which then interacts with specific DNA sequences to regulate the expression of genes involved in calcium and phosphate homeostasis. This leads to increased calcium absorption in the intestines and reduced bone resorption, thereby increasing bone mineral density .

Comparison with Similar Compounds

Uniqueness of Eldecalcitol-d6: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other vitamin D analogs, eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing fracture risk .

Properties

IUPAC Name

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1/i3D3,4D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEXGDDBXLBRTD-WEKSAGPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C)(C([2H])([2H])[2H])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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